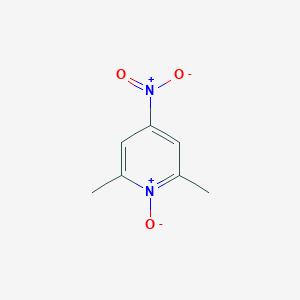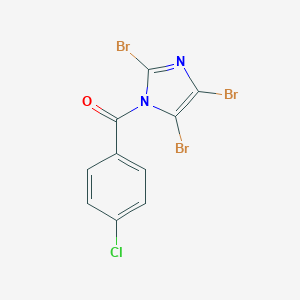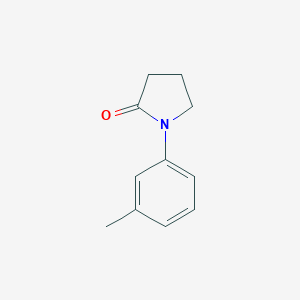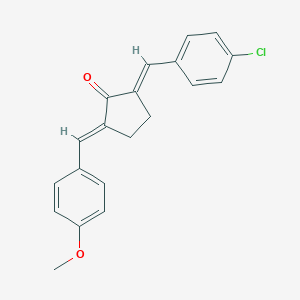
2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone, also known as CMCP, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. It is a chalcone derivative that has been synthesized through different methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
The mechanism of action of 2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that are associated with inflammation. 2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a signaling pathway involved in the regulation of immune and inflammatory responses. Additionally, 2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone has been shown to induce apoptosis, which is programmed cell death, in cancer cells.
生化和生理效应
2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone has been shown to exhibit various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that 2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone inhibits the proliferation of cancer cells and induces apoptosis. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). In vivo studies have shown that 2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone exhibits anti-inflammatory, analgesic, and anti-tumor activities. It has also been shown to reduce the severity of symptoms in animal models of inflammatory diseases, such as rheumatoid arthritis.
实验室实验的优点和局限性
2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone has several advantages as a research tool, including its high yield and purity, its stability under various conditions, and its ability to form nanoparticles and micelles. However, it also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. Therefore, researchers should take precautions when handling and using 2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone in lab experiments.
未来方向
There are several future directions for the research on 2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone. One direction is the development of 2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone-based drug delivery systems for the targeted delivery of drugs to specific cells or tissues. Another direction is the investigation of the potential of 2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone as a therapeutic agent for various diseases, such as cancer, inflammation, and bacterial infections. Additionally, the synthesis of new derivatives of 2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone with improved properties and activities could be explored. Finally, the development of new analytical methods for the detection and quantification of 2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone in biological and environmental samples could be another future direction for research.
合成方法
2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone can be synthesized through various methods, including the Claisen-Schmidt condensation reaction and the Knoevenagel reaction. The Claisen-Schmidt condensation reaction involves the condensation of two carbonyl compounds, which are benzaldehyde and cyclopentanone, in the presence of a base catalyst, such as sodium hydroxide. The Knoevenagel reaction, on the other hand, involves the condensation of a carbonyl compound and a methylene compound, which is p-methoxybenzaldehyde in the case of 2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone, in the presence of a base catalyst, such as piperidine. Both methods have been used to synthesize 2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone with high yields and purity.
科学研究应用
2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. It has also been studied for its potential as a drug delivery system due to its ability to form nanoparticles and micelles. In material science, 2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone has been used as a precursor for the synthesis of metal nanoparticles and as a stabilizer for emulsions. In analytical chemistry, 2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone has been used as a fluorescent probe for the detection of metal ions and as a reagent for the determination of amino acids.
属性
CAS 编号 |
62643-69-0 |
|---|---|
产品名称 |
2-(4-Chlorobenzylidene)-5-(4-methoxybenzylidene)cyclopentanone |
分子式 |
C20H17ClO2 |
分子量 |
324.8 g/mol |
IUPAC 名称 |
(2E,5E)-2-[(4-chlorophenyl)methylidene]-5-[(4-methoxyphenyl)methylidene]cyclopentan-1-one |
InChI |
InChI=1S/C20H17ClO2/c1-23-19-10-4-15(5-11-19)13-17-7-6-16(20(17)22)12-14-2-8-18(21)9-3-14/h2-5,8-13H,6-7H2,1H3/b16-12+,17-13+ |
InChI 键 |
SCVPVVMRBNWPHT-UNZYHPAISA-N |
手性 SMILES |
COC1=CC=C(C=C1)/C=C/2\CC/C(=C\C3=CC=C(C=C3)Cl)/C2=O |
SMILES |
COC1=CC=C(C=C1)C=C2CCC(=CC3=CC=C(C=C3)Cl)C2=O |
规范 SMILES |
COC1=CC=C(C=C1)C=C2CCC(=CC3=CC=C(C=C3)Cl)C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




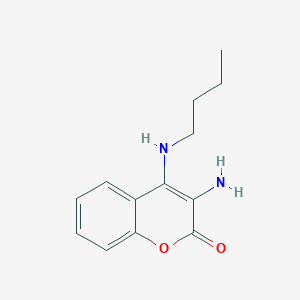
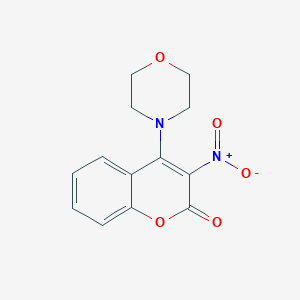
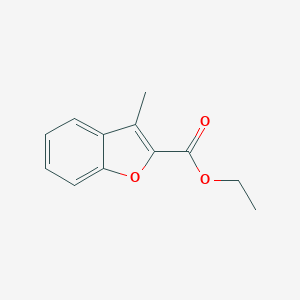
![2-(4-Chlorophenyl)-5-[[5-(4-chlorophenyl)furan-2-yl]methyl]furan](/img/structure/B186930.png)
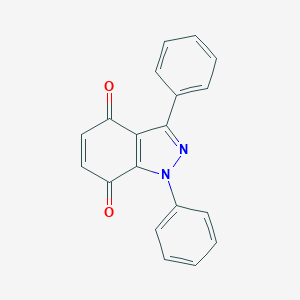
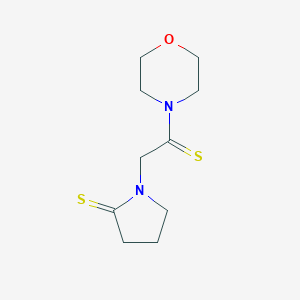

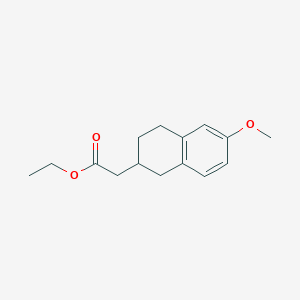
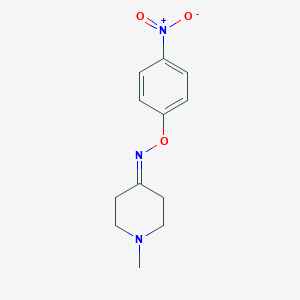
![Ethyl 2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B186943.png)
